3-Iodo-5-nitrobenzoic acid
Overview
Description
3-Iodo-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4INO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitrobenzoic acid typically involves the nitration of 3-iodobenzoic acid. The nitration process introduces a nitro group at the meta position relative to the carboxyl group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 3-iodo-5-aminobenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Iodo-5-nitrobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 3-Iodo-4-nitrobenzoic acid
- 2-Iodo-5-nitrobenzoic acid
- 3-Iodo-2-nitrobenzoic acid
Comparison: 3-Iodo-5-nitrobenzoic acid is unique due to the specific positioning of the iodine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-iodo-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGURBBHVJTXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064222 | |
Record name | Benzoic acid, 3-iodo-5-nitro- | |
Source | EPA DSSTox | |
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Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-17-3 | |
Record name | 3-Iodo-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6313-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3-iodo-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313173 | |
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Record name | 3-Iodo-5-nitrobenzoic acid | |
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Record name | Benzoic acid, 3-iodo-5-nitro- | |
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Record name | Benzoic acid, 3-iodo-5-nitro- | |
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Record name | 3-Iodo-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 3-Iodo-5-nitrobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3F3XQX3HZ | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-iodo-5-nitrobenzoic acid a preferred matrix for analyzing vitamin B12 using MALDI?
A: While α-cyano-4-hydroxycinnamic acid is a common MALDI matrix, it leads to significant fragmentation of vitamin B12 during analysis at 337 nm. [] This fragmentation makes it difficult to obtain a clear signal for the intact vitamin B12 molecule. In contrast, using this compound as the matrix produces a much more abundant signal for the protonated molecule ion of vitamin B12. [] This suggests that this compound promotes softer ionization, resulting in less fragmentation and a stronger signal for the intact analyte.
Q2: How does the choice of matrix in MALDI influence the fragmentation of analyzed molecules?
A: Research suggests that the matrix plays a critical role in determining the internal energy of ions generated during the MALDI process. [] Different matrices can transfer varying amounts of energy to the analyte molecules upon laser irradiation. When α-cyano-4-hydroxycinnamic acid is used, the vitamin B12 ions likely receive higher internal energy, leading to increased fragmentation. this compound, on the other hand, appears to result in lower internal energy transfer, thus minimizing fragmentation and promoting the detection of intact molecular ions.
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